
2-(Piperidin-3-yl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-3-yl)aniline dihydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)aniline dihydrochloride typically involves the reaction of 3-piperidone with aniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group in 3-piperidone to a secondary amine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired reduction and subsequent formation of the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-3-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aniline derivatives.
Applications De Recherche Scientifique
2-(Piperidin-3-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with the active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Aniline: A benzene ring with an amino group attached.
3-Piperidone: A piperidine derivative with a carbonyl group.
Uniqueness
2-(Piperidin-3-yl)aniline dihydrochloride is unique due to the combination of the piperidine and aniline moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
695185-50-3 |
|---|---|
Formule moléculaire |
C11H18Cl2N2 |
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
2-piperidin-3-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;;/h1-2,5-6,9,13H,3-4,7-8,12H2;2*1H |
Clé InChI |
LPJJFISFVYYXGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=CC=CC=C2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



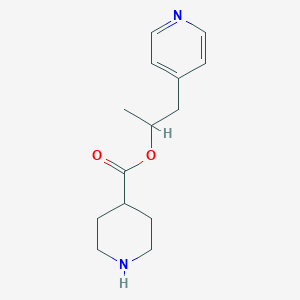

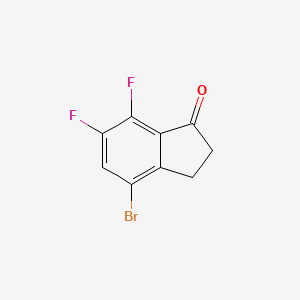
![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)


![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
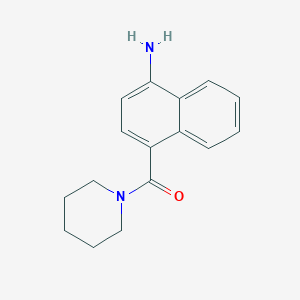
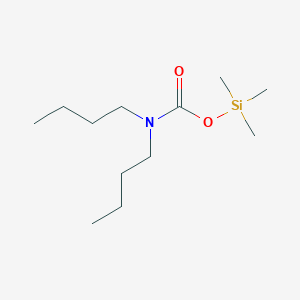
![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
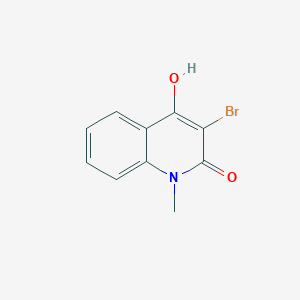
![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)
